Cas no 2165676-51-5 (rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate)

Technical Introduction: rac-Methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate is a chiral morpholine derivative featuring a hydroxymethyl group and an ester functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its stereochemical complexity and functional group diversity make it valuable for asymmetric synthesis and medicinal chemistry applications. The presence of both hydroxyl and ester moieties allows for further derivatization, enabling the construction of complex scaffolds. High purity and well-defined stereochemistry ensure reproducibility in research and development processes. This compound is particularly useful in the synthesis of chiral ligands, catalysts, and bioactive compounds, offering researchers a reliable building block for advanced chemical transformations.
rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate structure
2165676-51-5 structure
Product name:rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate
CAS No:2165676-51-5
MF:C8H15NO4
Molecular Weight:189.209002733231
CID:5993001
PubChem ID:165894765

rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate 化学的及び物理的性質

名前と識別子

    • EN300-7456479
    • 2165676-51-5
    • rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate
    • インチ: 1S/C8H15NO4/c1-12-8(11)2-6-3-9-4-7(5-10)13-6/h6-7,9-10H,2-5H2,1H3/t6-,7+/m1/s1
    • InChIKey: DIIHCCDQZKYNEP-RQJHMYQMSA-N
    • SMILES: O1[C@H](CO)CNC[C@H]1CC(=O)OC

計算された属性

  • 精确分子量: 189.10010796g/mol
  • 同位素质量: 189.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.3
  • トポロジー分子極性表面積: 67.8Ų

rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7456479-1.0g
rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate
2165676-51-5 95.0%
1.0g
$0.0 2025-03-11

rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate 関連文献

rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetateに関する追加情報

Rac-Methyl 2-[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]acetate (CAS No. 2165676-51-5)

Rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate (CAS No. 2165676-51-5) is a chiral compound with significant potential in the pharmaceutical and chemical industries. This compound is a derivative of morpholine, a six-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. The presence of the hydroxymethyl group and the acetate ester functionality imparts unique chemical and biological properties to this molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The structure of rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate is characterized by its chiral centers at the morpholine ring. The (2R,6S) configuration indicates the specific stereochemistry of the molecule, which can significantly influence its biological activity and reactivity. The racemic nature of this compound means that it consists of equal amounts of both enantiomers, which can be important for certain applications where enantiomeric purity is not critical.

In recent years, there has been growing interest in the use of chiral compounds like rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate in drug discovery and development. Chirality plays a crucial role in the pharmacological properties of many drugs, as different enantiomers can exhibit different biological activities, toxicities, and pharmacokinetic profiles. This compound's chiral centers make it a valuable starting material for the synthesis of enantiomerically pure compounds, which are often required for clinical trials and drug approval processes.

The morpholine ring in rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate is known for its ability to form hydrogen bonds and its flexibility in binding to biological targets. These properties make it an attractive scaffold for designing molecules with high affinity and selectivity for specific receptors or enzymes. For example, morpholine derivatives have been extensively studied for their potential as inhibitors of various enzymes involved in disease pathways, such as kinases and proteases.

The presence of the hydroxymethyl group in this compound adds further versatility to its chemical reactivity. This functional group can participate in various chemical reactions, such as nucleophilic substitutions, oxidations, and reductions, making it a useful handle for further functionalization. Additionally, the hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the molecule's binding affinity and selectivity.

The acetate ester functionality in rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate provides another point of chemical modification. Ester groups are known to be labile under certain conditions, such as acidic or basic environments or in the presence of enzymes like esterases. This lability can be exploited to design prodrugs that are activated upon reaching specific physiological conditions or target tissues. Prodrugs are inactive precursors that are converted into active drugs within the body, often improving their pharmacokinetic properties and reducing side effects.

In the context of pharmaceutical research, rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate has been investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. For instance, recent studies have explored its use in the development of inhibitors for protein-protein interactions (PPIs), which are increasingly recognized as important therapeutic targets for diseases such as cancer and neurodegenerative disorders. The ability to modulate PPIs with small molecules like this compound could lead to new treatments with improved efficacy and reduced toxicity.

Beyond pharmaceutical applications, rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate also finds utility in other areas of chemistry. In organic synthesis, it serves as a versatile building block for constructing complex molecules with precise stereochemical control. The chiral centers in this compound can be used to introduce chirality into target molecules through asymmetric synthesis techniques, which are essential for producing enantiomerically pure compounds.

In conclusion, rac-methyl 2-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]acetate (CAS No. 2165676-51-5) is a multifaceted compound with significant potential across various fields of chemistry and biology. Its unique combination of chiral centers, hydroxymethyl group, and acetate ester functionality makes it a valuable intermediate for drug discovery and development. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.

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